
Zalunfiban
Übersicht
Beschreibung
Zalunfiban ist ein neuartiger Glykoprotein-IIb/IIIa-Inhibitor, der in erster Linie für die rasche präklinische Behandlung von Herzinfarkten mit ST-Strecken-Hebung (STEMI) entwickelt wurde . Diese Verbindung zeichnet sich durch ihre Fähigkeit aus, die durch alle Thrombozytenaktivatoren induzierte Thrombozytenaggregation zu blockieren, einschließlich Thrombin, Thromboxan und Adenosindiphosphat . This compound wird subkutan verabreicht und erreicht seine maximale Wirkung innerhalb von 15 Minuten .
Vorbereitungsmethoden
Die synthetischen Routen und Reaktionsbedingungen für Zalunfiban sind in öffentlich zugänglichen Quellen nicht umfassend beschrieben. Es ist bekannt, dass this compound ein kleines Molekül mit der chemischen Formel C16H18N8O2S ist . Industrielle Produktionsmethoden beinhalten wahrscheinlich Standardverfahren der organischen Synthese, einschließlich der Bildung des Thiadiazolopyrimidinkerns und der anschließenden Funktionalisierung, um die endgültige aktive Verbindung zu erhalten .
Analyse Chemischer Reaktionen
Zalunfiban durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine funktionellen Gruppen betreffen. Die Verbindung kann an folgenden Reaktionen teilnehmen:
Oxidations- und Reduktionsreaktionen: Diese Reaktionen können den Thiadiazolopyrimidinkern oder den Piperazinring modifizieren.
Substitutionsreaktionen: Häufige Reagenzien für diese Reaktionen sind Halogenierungsmittel und Nukleophile, die zur Bildung verschiedener Derivate führen.
Hydrolyse: Diese Reaktion kann unter sauren oder basischen Bedingungen auftreten, wodurch die Verbindung möglicherweise in ihre Bestandteile zerlegt wird.
Wissenschaftliche Forschungsanwendungen
Zalunfiban hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Pharmakologie:
Pharmakokinetische und Pharmakodynamische Studien: Die Forschung konzentriert sich auf das Verständnis der Absorption, Verteilung, des Metabolismus und der Ausscheidung von this compound.
Klinische Studien: This compound wird derzeit in verschiedenen Phasen klinischer Studien getestet, um seine Sicherheit und Wirksamkeit in verschiedenen Patientengruppen zu evaluieren.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an die Glykoprotein-IIb/IIIa-Rezeptoren auf der Oberfläche von Thrombozyten, wodurch die Bindung von Fibrinogen und anderen Adhäsionsmolekülen verhindert wird . Diese Wirkung hemmt die Thrombozytenaggregation und die Thrombusbildung. Der einzigartige Mechanismus der Verbindung beinhaltet die Verriegelung des Rezeptors in einer inaktiven Konformation, wodurch die Wahrscheinlichkeit einer Thrombozytopenie verringert wird .
Wirkmechanismus
Zalunfiban exerts its effects by binding to the glycoprotein IIb/IIIa receptors on the surface of platelets, thereby preventing the binding of fibrinogen and other adhesive molecules . This action inhibits platelet aggregation and thrombus formation. The compound’s unique mechanism involves locking the receptor into an inactive conformation, reducing the likelihood of thrombocytopenia .
Vergleich Mit ähnlichen Verbindungen
Zalunfiban wird mit anderen Glykoprotein-IIb/IIIa-Inhibitoren und P2Y12-Antagonisten verglichen:
Eigenschaften
IUPAC Name |
2-amino-N-[5-(5-oxo-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O2S/c17-7-13(25)20-11-5-10(8-19-9-11)15-22-24-14(26)6-12(21-16(24)27-15)23-3-1-18-2-4-23/h5-6,8-9,18H,1-4,7,17H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVKZVGAALCRFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448313-27-6 | |
| Record name | Zalunfiban [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448313276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZALUNFIBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XQC91CO1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
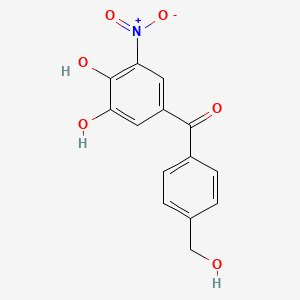
![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B610519.png)

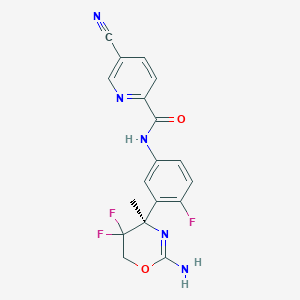
![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)
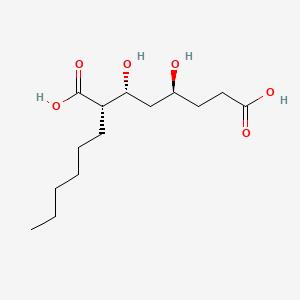
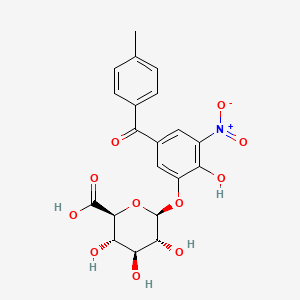
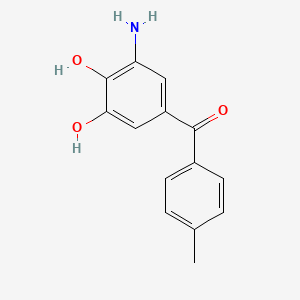
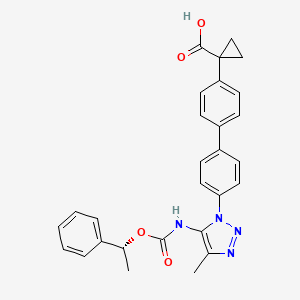
![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)
![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610540.png)
